molecular formula C16H23NO2 B4993902 (4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE

(4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE

Cat. No.: B4993902
M. Wt: 261.36 g/mol
InChI Key: NSAKIEUUGRDBCT-UHFFFAOYSA-N
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Description

(4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring substituted with a propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-propoxybenzoyl chloride with 4-methylpiperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-METHYLPIPERIDINO)(3-PIPERIDINYL)METHANONE
  • (4-METHYLPIPERIDINO)(2-PIPERIDINYL)METHANONE
  • (4-METHYLPIPERIDINO)(3-FLUOROPHENYL)METHANONE

Uniqueness

(4-METHYLPIPERIDINO)(3-PROPOXYPHENYL)METHANONE is unique due to the presence of the propoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(3-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-11-19-15-6-4-5-14(12-15)16(18)17-9-7-13(2)8-10-17/h4-6,12-13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAKIEUUGRDBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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